GSK481

Descripción general

Descripción

GSK481 is a highly potent receptor interacting protein 1 kinase (RIP1, RIPK1) inhibitor . It targets the RIP1 ATP-binding pocket with high affinity . It has little potency toward non-primate RIP1 and no off-target affinity when profiled at 10 μM by a 456-kinase panel .

Synthesis Analysis

GSK481 is a receptor interacting protein kinase 1 (RIP1) inhibitor . It has been shown to trigger an increase in biochemical activity and exhibit great translation in the U937 cellular assay with an IC50 of 10 nM . It also showed complete specificity for RIP1 kinase against all other tested kinases .Molecular Structure Analysis

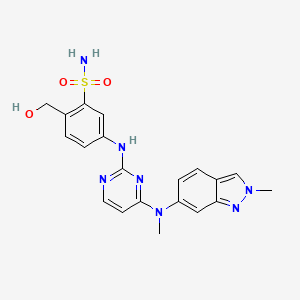

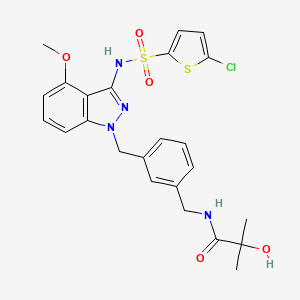

The molecular formula of GSK481 is C21H19N3O4 . It has a molecular weight of 377.39 . The chemical name is (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)isoxazole-3-carboxamide .Chemical Reactions Analysis

GSK481 was tested at 10 μM in duplicate against 318 kinases in the Reaction Biology Corporation (RBC) kinase panel . No inhibition >30% at 10 μM concentration was identified . GSK481 was also tested at 10 μM in duplicate against 456 kinases (including 395 non-mutant kinases) in the DiscoveRx KINOMEscan® kinase profile panel .Physical And Chemical Properties Analysis

GSK481 is a crystalline solid . It is soluble in DMSO . It has a molecular weight of 377.39 and a molecular formula of C21H19N3O4 .Aplicaciones Científicas De Investigación

Inhibition of RIP1 Kinase Activity

GSK481 is a potent, selective, and specific RIP1 inhibitor . RIP1 kinase activity is an important driver of TNF-mediated inflammation and pathology . GSK481 shows an increase in biochemical activity and exhibits excellent translation in the U937 cellular assay .

Regulation of Pro-Inflammatory Cytokine Production

Activated RIP1 can directly regulate pro-inflammatory cytokine production . GSK481, by inhibiting RIP1, can potentially control the production of these cytokines .

Potential Therapeutic for Inflammatory Diseases

Inhibition of RIP1 activation, which GSK481 can achieve, is likely to have a broad therapeutic potential for multiple inflammatory diseases .

Specificity for RIP1 Kinase

GSK481 shows complete specificity for RIP1 kinase over all other kinases . At a concentration of 10 μM, GSK481 represents an estimated >7500-fold selectivity window based on the RIP1 ADP-Glo potency of 1.3 nM .

Inhibition of S166 Phosphorylation

GSK481 is a potent inhibitor of S166 phosphorylation in wild-type human RIP1 . However, it is ineffective at reducing S166 phosphorylation for wild-type mouse RIP1 .

Potential Starting Point for Further Optimization

GSK481 is considered an excellent starting point for further optimization into a RIP1 clinical candidate .

Mecanismo De Acción

- Role : RIP1 (receptor interacting protein 1) is a key regulator of cell death pathways, including apoptosis, necroptosis, and inflammation .

- Apoptosis : GSK481 enhances detectable apoptosis induced by TNFα and shikonin in Jurkat cells .

- Necroptosis : GSK481 abrogates RIP3 up-regulation induced by TNFα and shikonin, suggesting its role in necroptosis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of GSK481 involves the condensation of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylbenzoic acid followed by reduction of the nitro group to an amino group and subsequent acylation with 2-chloro-4-methoxybenzoic acid.", "Starting Materials": [ "2,4-dichloro-5-nitropyrimidine", "2-amino-5-methylbenzoic acid", "sodium borohydride", "2-chloro-4-methoxybenzoic acid", "N,N-dimethylformamide", "triethylamine", "diisopropylethylamine", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylbenzoic acid in the presence of N,N-dimethylformamide and triethylamine to form 2-(2-amino-5-methylbenzoyl)pyrimidine-4,5-dicarboxylic acid.", "Step 2: Reduction of the nitro group in 2-(2-amino-5-methylbenzoyl)pyrimidine-4,5-dicarboxylic acid with sodium borohydride in methanol to form 2-(2-amino-5-methylbenzoyl)pyrimidine-4,5-diamine.", "Step 3: Acylation of 2-(2-amino-5-methylbenzoyl)pyrimidine-4,5-diamine with 2-chloro-4-methoxybenzoic acid in the presence of diisopropylethylamine and ethyl acetate to form GSK481." ] } | |

Número CAS |

1622849-58-4 |

Nombre del producto |

GSK481 |

Fórmula molecular |

C21H19N3O4 |

Peso molecular |

377.4 |

Nombre IUPAC |

5-(phenylmethyl)-N-[(3S)-2,3,4,5-tetrahydro-5-methyl-4-oxo-1,5-benzoxazepin-3-yl]-3-isoxazolecarboxamide |

InChI |

InChI=1S/C21H19N3O4/c1-24-18-9-5-6-10-19(18)27-13-17(21(24)26)22-20(25)16-12-15(28-23-16)11-14-7-3-2-4-8-14/h2-10,12,17H,11,13H2,1H3,(H,22,25)/t17-/m0/s1 |

Clave InChI |

KNOUWGGQMADIBV-KRWDZBQOSA-N |

SMILES |

O=C(C1=NOC(CC2=CC=CC=C2)=C1)N[C@H]3COC4=CC=CC=C4N(C)C3=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

GSK481; GSK-481; GSK 481. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)

![3-(5,6-Dichloro-2-Oxobenzo[d]oxazol-3(2h)-Yl)propanoic Acid](/img/structure/B607769.png)

![(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B607773.png)

![7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl) methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B607779.png)

![4-[4-(1-Benzofuran-5-Yl)phenyl]-5-{[(3s)-1-(Cyclopropylcarbonyl)pyrrolidin-3-Yl]methyl}-2,4-Dihydro-3h-1,2,4-Triazol-3-One](/img/structure/B607780.png)

![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one](/img/structure/B607784.png)